1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-

Descripción

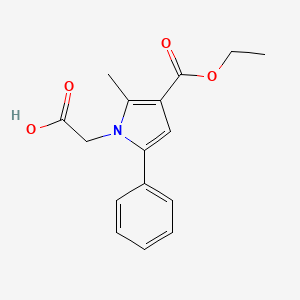

The compound 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- is a pyrrole derivative characterized by multiple functional groups. Its structure includes:

- A pyrrole core substituted with:

- An acetic acid group at position 1 (providing carboxylic acid functionality).

- An ethoxycarbonyl group (-COOEt) at position 2.

- A methyl group at position 2.

- A phenyl ring at position 3.

The ethoxycarbonyl and phenyl groups may influence electronic properties and steric effects, while the acetic acid moiety enhances polarity and hydrogen-bonding capacity .

Propiedades

IUPAC Name |

2-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-3-21-16(20)13-9-14(12-7-5-4-6-8-12)17(11(13)2)10-15(18)19/h4-9H,3,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYIGLLVRXMHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390509 | |

| Record name | 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679797-47-8 | |

| Record name | 3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679797-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation with Ethyl Bromoacetate

-

The pyrrole intermediate (ethyl 3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrole-1-carboxylate) is treated with sodium hydride (NaH) in anhydrous THF to deprotonate the nitrogen.

-

Ethyl bromoacetate is added dropwise, facilitating nucleophilic substitution at the nitrogen.

-

The reaction mixture is stirred at 0°C for 2 hours, followed by aqueous workup to isolate the N-alkylated product.

Key Conditions :

Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester group introduced in the previous step is hydrolyzed to the carboxylic acid using acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with 6M HCl in refluxing ethanol (4 hours) cleaves the ester to yield the acetic acid derivative.

-

Basic Hydrolysis : Reaction with NaOH (2M) in a water-THF mixture (1:1) at 60°C for 3 hours, followed by acidification with HCl.

Key Conditions :

-

Acidic Pathway: 6M HCl, ethanol, reflux, 4 hours

-

Basic Pathway: 2M NaOH, THF/H₂O, 60°C, 3 hours

Alternative Pathway: Sequential Functionalization via Vilsmeier-Haack Reaction

An alternative route leverages the Vilsmeier-Haack formylation to install the ethoxycarbonyl group at position 3:

-

Ethyl 2-methyl-5-phenyl-1H-pyrrole-1-acetate is treated with Vilsmeier reagent (POCl₃/DMF) in acetonitrile at 90°C for 12 hours.

-

The formyl group introduced at position 3 is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by esterification with ethanol under Fischer conditions.

Key Conditions :

-

Formylation: POCl₃ (1.2 equiv), DMF (2 equiv), CH₃CN, 90°C

-

Oxidation: KMnO₄ (3 equiv), H₂SO₄ (0.1M), 60°C, 2 hours

-

Esterification: H₂SO₄ (cat.), ethanol, reflux, 6 hours

Mechanistic Insights and Optimization Strategies

Cyclocondensation Mechanism

The cyclocondensation of α,β-unsaturated aldehydes with phenacyl azides proceeds via:

N-Alkylation Challenges

Pyrrole’s aromaticity reduces nitrogen basicity, necessitating strong bases (e.g., NaH) for deprotonation. Steric hindrance from the 2-methyl and 5-phenyl groups may slow alkylation, requiring excess alkylating agent.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be functionalized with different substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated pyrroles, alkylated pyrroles

Aplicaciones Científicas De Investigación

Organic Synthesis

1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- serves as a precursor for synthesizing complex organic molecules. Its ability to undergo transformations makes it valuable in creating novel compounds with diverse functionalities. For instance, it has been used to synthesize pyrrolo[2,3-b]pyridine derivatives, which are known for their biological activities .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

- Analgesic Properties : Studies have shown that certain pyrrole derivatives can act as potential analgesics and anti-inflammatory agents .

- Antimicrobial Activity : A series of novel pyrrole derivatives were synthesized and tested for antimicrobial properties, showing promising results against various bacterial and fungal pathogens .

Comparative Analysis of Related Compounds

The following table highlights compounds structurally related to 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-, emphasizing their unique features and potential applications:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1H-Pyrrole-1-butyric acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl | Similar pyrrole structure with butyric acid | Potentially different biological activity profiles |

| 3-(Ethoxycarbonyl)-2-methyl-5-(trifluoromethyl)-1H-pyrrole | Contains trifluoromethyl group | Enhanced lipophilicity; potential for different pharmacokinetics |

| 1H-Pyrrole-2-carboxylic acid | Carboxylic acid instead of acetic acid | Different acidity and reactivity |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at Solapur University, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. The synthesized compounds demonstrated varying degrees of antibacterial and antifungal activity, indicating the potential of these derivatives in therapeutic applications .

Case Study 2: Synthesis of Pyrrolo Derivatives

Another research effort focused on using the target compound as a starting material for synthesizing pyrrolo[2,3-b]pyridine derivatives. These derivatives were characterized by their promising biological activities, suggesting their potential utility in drug development .

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions, influencing its biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected Pyrrole Derivatives

*PSA: Polar Surface Area (predicts solubility and membrane permeability).

†Estimated based on IUPAC name; exact data unavailable in evidence.

Key Differences and Implications

(a) Functional Group Diversity

- Carboxylic Acid vs. Ester/Aldehyde: The target compound’s acetic acid group (position 1) contrasts with esters (e.g., ) and aldehydes ().

- Substituent Positioning : The phenyl group at position 5 in the target compound is shared with and . However, substituents at positions 1 and 3 (e.g., morpholine in vs. ethoxycarbonyl in the target) significantly alter electronic and steric profiles .

(b) Molecular Weight and Complexity

(c) Polar Surface Area (PSA)

- The estimated PSA (~70 Ų) for the target compound is lower than (76.23 Ų), implying better membrane permeability but reduced solubility compared to more polar analogs .

Actividad Biológica

1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- (CAS Number: 679797-47-8) is a compound belonging to the pyrrole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various chemical methods, including conventional and microwave-assisted reactions. The structural formula can be represented as follows:

- Molecular Formula : C18H21NO4

- Molecular Weight : 315.37 g/mol

The compound features a pyrrole ring substituted with an ethoxycarbonyl group and a phenyl group, contributing to its biological properties.

Analgesic Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant analgesic effects. In a study evaluating ten pyrrole derivatives, certain compounds showed a dose-dependent analgesic activity compared to acetylsalicylic acid, a standard analgesic. Specifically, the compound 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid was highlighted for its high analgesic activity (up to 89.3% protection) with lower acute toxicity (378 mg/kg) .

Enzyme Inhibition

Pyrrole derivatives have been investigated for their inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and monoamine oxidase (MAO). A study reported that several newly synthesized pyrrole-based Schiff bases exhibited promising AChE inhibitory activity , with some compounds achieving inhibition rates comparable to the standard drug Donepezil . Notably, the compound condensed with 5-nitro-2-furaldehyde demonstrated selective inhibition of MAO-B by 26% at a concentration of 1 μM.

Case Study 1: Analgesic Properties

In an experimental setup involving mice, the analgesic efficacy of several pyrrole derivatives was assessed using the acetic acid writhing test. The results indicated that selected compounds provided better protection than traditional analgesics, suggesting their potential as new analgesic agents .

Case Study 2: Neuroprotective Effects

A series of studies have explored the neuroprotective effects of pyrrole derivatives in models of neurodegenerative diseases. Compounds exhibiting dual inhibition of AChE and MAO-B may offer therapeutic benefits in conditions like Alzheimer’s disease by enhancing cholinergic transmission while reducing oxidative stress .

Summary of Biological Activities

Future Directions

The ongoing research into the biological activity of pyrrole derivatives suggests a promising avenue for drug development. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure influence biological activity.

- In Vivo Studies : Conducting comprehensive studies in animal models to assess safety and efficacy.

- Mechanistic Studies : Investigating the molecular mechanisms underlying the biological activities observed.

Q & A

Advanced Research Question

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. water) may yield pseudopolymorphs with distinct packing modes, affecting bioactivity .

- Spectroscopic discrepancies :

- NMR : Overlapping peaks for methyl (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.6 ppm) require high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) .

- Mass spectrometry : Fragmentation patterns must distinguish between isobaric ions (e.g., [M+H]+ at m/z 285.10015 vs. related derivatives) .

How can the reactivity of the ethoxycarbonyl group be leveraged to synthesize bioactive derivatives?

Basic Research Question

- Nucleophilic substitution : React the ethoxycarbonyl group with amines (e.g., benzylamine) to form carboxamides .

- Hydrolysis : Convert the ester to a carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions for salt formation .

- Applications : Derivatives with enhanced solubility (e.g., sodium salts) or targeting kinase inhibition (e.g., pyrazole analogs) .

What experimental designs assess the compound’s stability in biological matrices?

Advanced Research Question

- Simulated gastric/intestinal fluids : Incubate at 37°C for 24 hours in pH 1.2 (HCl/KCl) or pH 9.0 (NaHCO₃) buffers. Monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for pyrroles) .

How should researchers resolve contradictions in spectroscopic data across studies?

Advanced Research Question

- Cross-validate techniques : Compare IR (C=O stretch ~1700 cm⁻¹), ¹³C NMR (ester carbonyl at δ 165–170 ppm), and X-ray crystallography data .

- Control experiments : Replicate synthesis under standardized conditions to rule out solvent or catalyst effects .

What methodologies evaluate the compound’s interactions with biological targets?

Basic Research Question

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ calculation .

- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5M1) .

How does this compound compare structurally and functionally to analogs like ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate?

Advanced Research Question

| Compound | Key Structural Features | Bioactivity Differences |

|---|---|---|

| Target compound | Ethoxycarbonyl, methyl, phenyl | Moderate COX-2 inhibition |

| Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | Amino substituent | Enhanced kinase selectivity |

What strategies mitigate impurity formation during large-scale synthesis?

Basic Research Question

- Process controls :

- Limit reaction time to <24 hours to prevent byproduct accumulation.

- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

- Purification : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) .

How can mechanistic studies elucidate the compound’s oxidation and reduction pathways?

Advanced Research Question

- Oxidation : Treat with KMnO₄ in acidic conditions to form pyrrole-2,5-dione derivatives; monitor via FTIR (loss of C=O at 1700 cm⁻¹) .

- Reduction : Use NaBH₄/CeCl₃ to reduce the ethoxycarbonyl group to a hydroxymethyl moiety; confirm by ¹H NMR (δ 3.5–4.0 ppm for -CH₂OH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.